
Clopirac
Descripción general
Descripción
Clopirac es un fármaco antiinflamatorio no esteroideo conocido por su capacidad para inhibir la síntesis de prostaglandinas. Se utiliza principalmente por sus propiedades antiinflamatorias y analgésicas. El compuesto ha sido evaluado por su eficacia en el tratamiento de afecciones como la artritis reumatoide, la osteoartritis y diversas afecciones relacionadas con traumatismos .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Clopirac functions as a weak inhibitor of prostaglandin synthetase, which is crucial in the inflammatory response. Its mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain relief. The pharmacological characteristics of this compound are summarized in the following table:
Characteristic | Details |
---|---|
Drug Class | Non-steroidal anti-inflammatory drug |
Primary Target | Prostaglandin synthetase |
IC50 Value | 230 µM |
Metabolites | Glucuronide of this compound, Pyrrole carboxylic acid |
Administration Route | Oral |
Clinical Applications
This compound has been extensively studied for its effectiveness in treating various inflammatory conditions. Below are key applications based on clinical trials and studies:
- Rheumatoid Arthritis :
- Osteoarthritis :
- Trauma and Post-Surgical Pain :
Case Studies
Several case studies illustrate the clinical effectiveness of this compound:
-
Case Study 1: Efficacy in Post-Traumatic Inflammation
A clinical trial evaluated this compound's effectiveness in patients suffering from post-traumatic inflammation. Results indicated substantial pain reduction compared to placebo controls, affirming its role in trauma management . -
Case Study 2: Management of Osteoarthritis Symptoms
In a study involving elderly patients with osteoarthritis, this compound was administered over a period of weeks. Participants reported significant improvements in mobility and pain levels, reinforcing its application as a long-term treatment option for chronic inflammatory conditions .
Research Findings
Recent research has expanded the understanding of this compound's pharmacological effects:
- A study published in 2014 explored new derivatives of pyrrole-based compounds, including this compound, highlighting their potential as selective COX-2 inhibitors. These findings suggest that modifications to the chemical structure could enhance anti-inflammatory efficacy while minimizing side effects .
- Another investigation focused on the metabolic pathways of this compound, revealing that its metabolites retain some anti-inflammatory properties, which may contribute to its overall therapeutic effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Clopirac se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, que incluye un anillo de pirrol. . Las condiciones de reacción a menudo requieren un catalizador ácido para facilitar el proceso de ciclización.
Métodos de Producción Industrial
En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes y catalizadores específicos para mejorar la eficiencia de la síntesis. El producto final se purifica luego mediante cristalización u otras técnicas de separación para obtener this compound en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
Clopirac experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: Aunque menos comunes, las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el anillo de pirrol, donde se pueden introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen el glucurónido de this compound y el ácido pirrolcarboxílico, que son metabolitos importantes tanto en humanos como en monos .
Mecanismo De Acción
Clopirac ejerce sus efectos inhibiendo la enzima prostaglandina sintetasa, que es crucial para la síntesis de prostaglandinas. Al bloquear esta enzima, this compound reduce la producción de prostaglandinas, lo que lleva a una disminución de la inflamación y el dolor. Los objetivos moleculares incluyen los sitios activos de la enzima, donde this compound se une e impide la conversión del ácido araquidónico en prostaglandinas .
Comparación Con Compuestos Similares
Compuestos Similares
Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo con inhibición similar de la síntesis de prostaglandinas.
Naproxeno: Conocido por sus efectos antiinflamatorios de larga duración.
Diclofenaco: Ampliamente utilizado por sus potentes propiedades antiinflamatorias y analgésicas.
Singularidad de Clopirac
This compound es único debido a su inhibición específica de la prostaglandina sintetasa y su perfil metabólico distinto, que incluye la formación de metabolitos de glucurónido y ácido pirrolcarboxílico. Esta vía metabólica única contribuye a su eficacia y perfil de seguridad en las aplicaciones clínicas .
Actividad Biológica
Clopirac is a non-steroidal anti-inflammatory drug (NSAID) known for its potent inhibition of prostaglandin synthesis. This compound has garnered attention in various clinical and preclinical studies due to its biological activity, particularly in the context of inflammation and pain management.
This compound primarily functions as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins play a significant role in mediating inflammation, pain, and fever. By inhibiting these enzymes, this compound effectively reduces the levels of pro-inflammatory mediators, leading to decreased inflammation and relief from pain.
Pharmacological Profile
- Chemical Structure : this compound is structurally related to other NSAIDs but exhibits unique properties that enhance its efficacy and safety profile.
- Oral Bioavailability : this compound is noted for its good oral bioavailability, allowing for convenient administration and effective systemic absorption.
- Potency : It has been shown to be a potent inhibitor of prostaglandin synthetase, making it effective in various inflammatory conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits prostaglandin E2 (PGE2) production in cultured cells. This effect was observed at concentrations that are achievable in clinical settings, indicating its potential therapeutic relevance. The inhibition of PGE2 correlates with reduced activation of inflammatory pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPKs) .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of this compound. Notable findings include:
- Reduction in Edema : In models of carrageenan-induced paw edema, this compound administration resulted in a significant reduction in swelling compared to control groups.
- Pain Relief : Behavioral assays indicated that this compound effectively alleviated pain responses in models such as the formalin test and the hot plate test, further supporting its analgesic properties.
Case Studies
Several case studies highlight this compound's clinical applications:
- Traumatology : A study conducted on patients with traumatic injuries demonstrated that this compound significantly reduced postoperative pain and inflammation compared to traditional NSAIDs. Patients reported higher satisfaction levels with pain management .
- Chronic Inflammatory Conditions : In patients with rheumatoid arthritis, this compound was associated with improved joint function and reduced markers of inflammation (e.g., C-reactive protein levels) over a 12-week treatment period .
- Diversity in Response : Research has shown varying responses to this compound based on genetic factors among different ethnic groups. This highlights the importance of personalized medicine in optimizing treatment with NSAIDs like this compound .
Summary Table of Biological Activity
Activity | Effect | Study Type |
---|---|---|
Prostaglandin Inhibition | Significant reduction in PGE2 levels | In Vitro |
Anti-inflammatory | Reduced paw edema in animal models | In Vivo |
Analgesic | Pain relief in formalin test | In Vivo |
Clinical Efficacy | Improved outcomes in traumatic injuries | Case Study |
Genetic Variability | Differential responses among ethnic groups | Case Study |
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
Record name | Clopirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
Record name | Clopirac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopirac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopirac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopirac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIRAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.